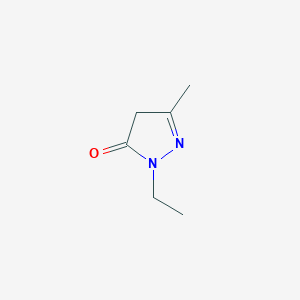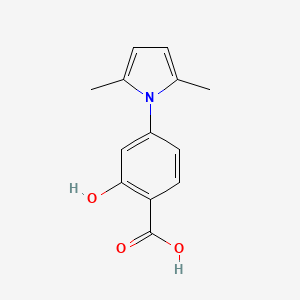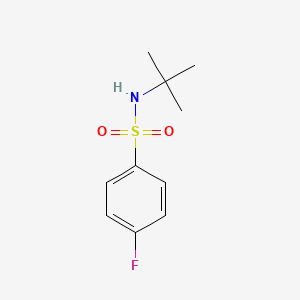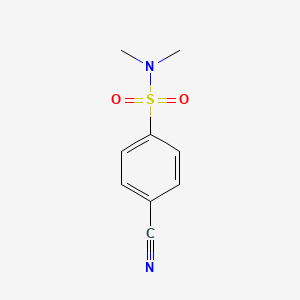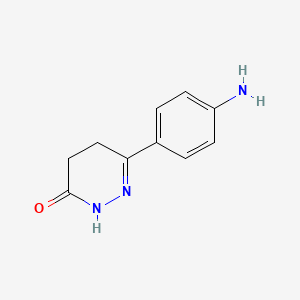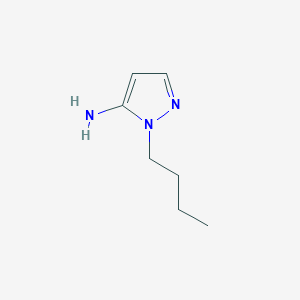
5-溴嘧啶-2-腈
概述
描述
Synthesis Analysis
The synthesis of 5-Bromopyrimidine-2-carbonitrile and related compounds involves multiple methods, including palladium-catalyzed cross-coupling reactions, which are efficient for creating substituted pyrimidine compounds from 5-bromo-2-iodopyrimidine with a wide range of reactants (Goodby et al., 1996). Another approach includes the Stille coupling and bromination processes to synthesize brominated bipyridines and bipyrimidines, indicating the versatility of bromopyrimidines as intermediates in organic synthesis (Schwab et al., 2002).
Molecular Structure Analysis
Computational studies on similar bromopyrimidine derivatives reveal insights into their molecular structure, energy levels, and potential applications in ligand-protein interactions. Such studies involve density functional theory (DFT) calculations, molecular docking, and dynamics simulations to understand the molecular properties and reactivity of these compounds (Arulaabaranam et al., 2021).
Chemical Reactions and Properties
5-Bromopyrimidine-2-carbonitrile participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, to yield a wide range of functionalized pyrimidine derivatives. These reactions underscore the compound's utility in synthesizing novel materials and biologically active molecules (Verbitskiy et al., 2013).
Physical Properties Analysis
The physical properties of 5-Bromopyrimidine-2-carbonitrile derivatives, such as melting points, solubility, and crystalline structure, are critical for their application in synthesis and material science. X-ray crystallography provides detailed insights into the molecular and crystal structure, enhancing our understanding of their stability and reactivity (Luque et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 5-Bromopyrimidine-2-carbonitrile, are pivotal in organic synthesis. These properties determine the compound's suitability as an intermediate in constructing complex molecules for pharmaceuticals and materials (Rahimizadeh et al., 2007).
科学研究应用
新型衍生物的合成
5-溴嘧啶-2-腈已被用于合成新型化学衍生物。例如,它已被用于合成新型 4-苯磺酰胺基-6-芳基-2-苯基嘧啶-5-腈衍生物,展示了其通过各种化学过程创建新化合物的多功能性 (Aryan、Nojavan 和 Sadeghi,2015 年)。
杀虫剂应用
研究探索了 5-溴嘧啶-2-腈衍生物在杀虫剂应用中的用途。具有杀虫活性的吡咯的合成,其中 2-芳基-4-溴-5-三氟甲基吡咯-3-腈代表一类新的昆虫控制剂,是其在该领域潜力的一个重要例子 (Kuhn 等人,1994 年)。
催化与绿色化学
它也是合成 2-氨基嘧啶-5-腈衍生物的催化剂。甲壳素,一种天然生物聚合物,被发现可有效催化胍、醛和氰代酮合成这些衍生物,突出了一种生态友好型方法 (Siddiqui、Rai、Rahila 和 Srivastava,2014 年)。
抗菌应用
源自 5-溴嘧啶-2-腈的化合物已因其抗菌特性而被研究。例如,噻唑并[4,5-d]嘧啶的合成和抗菌评价一直是研究的主题,展示了这些衍生物在抗菌应用中的潜力 (Rahimizadeh 等人,2011 年)。
计算和分子动力学分析
已经对 5-溴嘧啶-2-腈的衍生物(例如 5-溴-3-硝基吡啶-2-腈)进行了计算研究。这些研究包括分子结构分析、配体-蛋白质相互作用和分子动力学模拟,揭示了这些分子的理化性质和潜在的生物学意义 (Arulaabaranam 等人,2021 年)。
抗菌活性
使用 5-溴嘧啶-2-腈合成的新的氰基吡啶衍生物已对其对各种细菌的抗菌活性进行了评估。这突出了医学领域的另一个潜在应用 (Bogdanowicz 等人,2013 年)。
光吸收和光谱研究
已经使用真空紫外线同步辐射和理论计算对溴嘧啶(包括 5-溴嘧啶)的激发态进行了研究。此类研究提供了对这些化合物的吸光特性的见解,这可能对各个科学领域产生影响 (Mendes 等人,2021 年)。
安全和危害
5-Bromopyrimidine-2-carbonitrile is classified as a dangerous good for transport . It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
属性
IUPAC Name |
5-bromopyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQICCOHFSGBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350712 | |
| Record name | 5-bromopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-2-carbonitrile | |
CAS RN |
38275-57-9 | |
| Record name | 5-Bromo-2-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

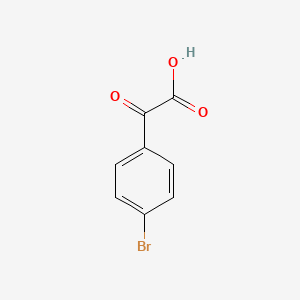
![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)
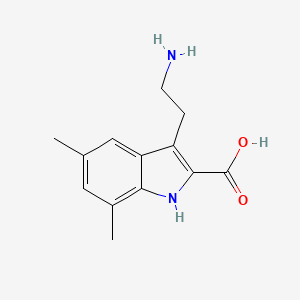
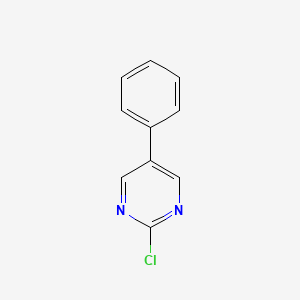
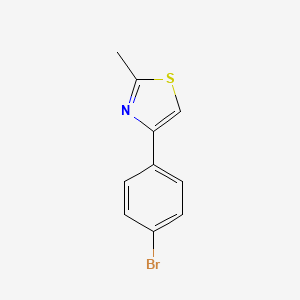
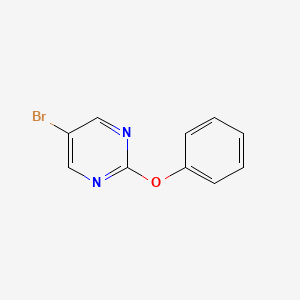
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
